molecular formula C14H27ClN2O2 B8011657 tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride

tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride

Cat. No.: B8011657
M. Wt: 290.83 g/mol
InChI Key: SEQJKSDHBQIQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride: is a chemical compound with the molecular formula C14H26N2O2·HCl. It is a spirocyclic compound, which means it contains a spiro-connected ring system. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate with hydrochloric acid. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or methanol.

    Temperature: The reaction is usually carried out at room temperature.

    Purification: The product is often purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group can be replaced by other substituents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

    Hydrolysis: Acidic or basic conditions can be employed, often using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride
  • tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride

Uniqueness

tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of complex molecules and in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

tert-butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-7-14(8-11-16)6-4-5-9-15-14;/h15H,4-11H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQJKSDHBQIQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCCN2)CC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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